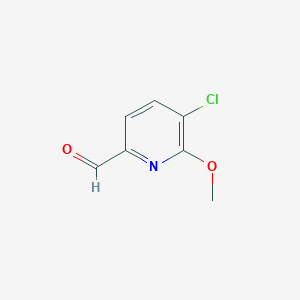
2,6-Dimethoxy-3-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. These derivatives are known for their utility in organic synthesis, particularly in the formation of sulfonamide bonds and as intermediates in the synthesis of more complex molecules. The compound itself is not directly mentioned in the provided papers, but its structural relatives are discussed, which can give insights into its potential reactivity and applications.
Synthesis Analysis
The synthesis of structurally related compounds involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid to yield sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides . Another related compound, methyl 2-(p-toluenesulfonamido)benzoate, is prepared through a simple condensation reaction . Additionally, 2,4-Dimethoxybenzoyl chloride is synthesized from 2,4-dihydroxybenzoic acid through methylation and subsequent chlorination . These methods suggest that 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride could potentially be synthesized through similar routes, involving directed sulfonation and chlorination steps.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray single crystal diffraction, which reveals the crystal structure and intramolecular interactions . For example, the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding are key structural features that can influence the reactivity and physical properties of these molecules . These analyses are crucial for understanding how the substitution pattern on the benzene ring affects the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of benzenesulfonyl chloride derivatives is often explored through their reactions with amines. Depending on the concentration of the amine, these reactions can yield sulfonamido Schiff bases or the corresponding sulfonamides . The equilibrium between different forms of the products, such as benzisothiazole-1,1-dioxides and sulfonamides, is influenced by the phase (solid, solution, or gas) and can be studied using spectroscopic methods . This suggests that 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride would also react with amines to form sulfonamide bonds, which are valuable in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall steric hindrance, can affect properties such as solubility, melting point, and reactivity . For instance, the optimal reaction conditions for the synthesis of 2,4-Dimethoxybenzoyl chloride, including solvent choice and catalyst, are determined by its physical properties . Similarly, the physical and chemical properties of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride would be influenced by its methoxy and methyl substituents, which could be explored through experimental studies.
Wirkmechanismus
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The mode of action of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The compound, being an electrophile, can react with nucleophiles such as amines or alcohols. The chlorine atom in the sulfonyl chloride group is replaced by the nucleophile, resulting in the formation of a new bond .
Result of Action
The molecular and cellular effects of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use, such as the type of nucleophile it reacts with and the biological system in which the reaction occurs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride . For instance, a lower pH might increase the rate of reaction with amines, while a higher temperature could potentially increase the compound’s reactivity.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-3-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-5-7(13-2)9(8(6)14-3)15(10,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDAYLTRGXOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-3-methylbenzenesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)




![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)


![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)
